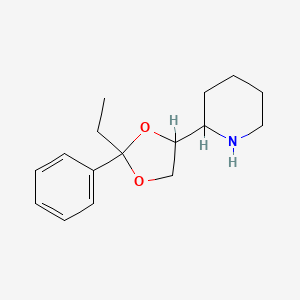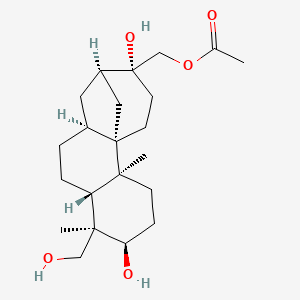
2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etoxadrol is a dissociative anesthetic drug that has been found to act as an NMDA receptor antagonist. It produces effects similar to those of phencyclidine (PCP) in animals. Etoxadrol, along with its related compound dexoxadrol, was initially developed as an analgesic for human use. its development was discontinued in the late 1970s due to side effects such as nightmares and hallucinations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Etoxadrol can be synthesized through a series of chemical reactions involving the formation of a dioxolane ring. The synthesis involves the reaction of 2-ethyl-2-phenyl-1,3-dioxolane with piperidine under specific conditions to yield etoxadrol .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of etoxadrol typically involves standard organic synthesis techniques, including the use of solvents, catalysts, and controlled reaction environments to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Etoxadrol undergoes various chemical reactions, including:
Oxidation: Etoxadrol can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert etoxadrol into its reduced forms.
Substitution: Etoxadrol can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms.
Scientific Research Applications
Chemistry: Used as a model compound to study NMDA receptor antagonism and its effects on chemical signaling.
Biology: Investigated for its effects on neural pathways and neurotransmitter systems.
Medicine: Explored for its analgesic and anesthetic properties, although its use in humans has been limited due to side effects.
Mechanism of Action
Etoxadrol exerts its effects by antagonizing the NMDA receptor. It binds with high affinity to the PCP binding site on the NMDA receptor, located just above the magnesium block in the ion channel. When the neurotransmitter glutamate binds to the NMDA receptor and the postsynaptic cell membrane is depolarized, the magnesium block is displaced. Etoxadrol blocks the NMDA receptor channel, preventing cations from entering or exiting the channel. This mechanism is similar to that of PCP, tenocyclidine, ketamine, and dexoxadrol .
Comparison with Similar Compounds
Phencyclidine (PCP): Shares similar dissociative and hallucinogenic properties.
Ketamine: Another NMDA receptor antagonist with anesthetic properties.
Dexoxadrol: A closely related compound with similar chemical structure and effects.
Tenocyclidine (TCP): Contains a thiophene ring instead of a phenyl ring, but acts similarly on the NMDA receptor.
Uniqueness: Etoxadrol is unique in its specific binding affinity and effects on the NMDA receptor. Its development as an analgesic was halted due to side effects, but it remains a valuable compound for research into NMDA receptor function and potential therapeutic applications.
Properties
CAS No. |
28189-85-7 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
(2S)-2-[(2S,4S)-2-ethyl-2-phenyl-1,3-dioxolan-4-yl]piperidine |
InChI |
InChI=1S/C16H23NO2/c1-2-16(13-8-4-3-5-9-13)18-12-15(19-16)14-10-6-7-11-17-14/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3/t14-,15+,16-/m0/s1 |
InChI Key |
INOYCBNLWYEPSB-XHSDSOJGSA-N |
SMILES |
CCC1(OCC(O1)C2CCCCN2)C3=CC=CC=C3 |
Isomeric SMILES |
CC[C@@]1(OC[C@@H](O1)[C@@H]2CCCCN2)C3=CC=CC=C3 |
Canonical SMILES |
CCC1(OCC(O1)C2CCCCN2)C3=CC=CC=C3 |
Key on ui other cas no. |
30163-01-0 |
Synonyms |
Cl 1848C Cl-1848C etoxadrol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(iodomethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B1254962.png)




![(1S,2R,3R,4S,5R,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol](/img/structure/B1254968.png)
![(3S,4aS,6aR,10aR,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene](/img/structure/B1254969.png)


![[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1254977.png)

![2-[[(1R,2S,19R,22R)-7,8,9,12,13,14,20,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-28-yl]oxy]-3,4,5-trihydroxybenzoic acid](/img/structure/B1254979.png)


